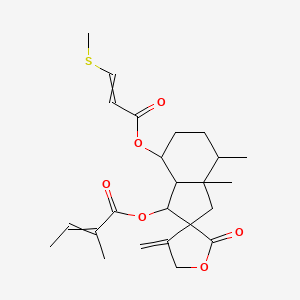
Bakkenolide IIIa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bakkenolide IIIa is a natural sesquiterpenoid compound . It is an important active component of bakkenolides . It has antioxidant and neuroprotective effects . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Bakkenolide IIIa is 448.57 and its formula is C24H32O6S . The detailed molecular structure is not provided in the retrieved papers.Chemical Reactions Analysis
Bakkenolide IIIa has been studied for its effects on endothelial inflammation . In a study, Lipopolysaccharide (LPS) damaged human umbilical vein endothelial cells (HUVECs) were treated with Bakkenolide IIIa . The results indicated that Bakkenolide IIIa significantly alleviated survival inhibition, and decreased the levels of LPS-induced TNF-α, interleukin (IL)-1β, IL-8, and IL-6 .Physical And Chemical Properties Analysis
Bakkenolide IIIa is a powder . Its CAS number is 915289-60-0 . More detailed physical and chemical properties are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Neuroprotective and Antioxidant Activities : Bakkenolide IIIa, isolated from Petasites tricholobus, has shown significant neuroprotective and antioxidant activities. It exhibited these properties in cell-free bioassays and primary cultured neurons exposed to oxygen-glucose deprivation and oxidative insults (Wang et al., 2009).
Synthesis Approaches : Research has been conducted on the enantiospecific synthesis of bakkenolide III, using (S)-(+)-carvone as a starting point. This synthesis is significant for the structural study and potential pharmaceutical applications of bakkenolides (Jiang, Bhattacharyya, & Sha, 2007).
Cytotoxicity Studies : The cytotoxicity of various bakkenolides, including bakkenolide III, has been examined. These compounds were isolated from the roots of Petasites formosanus and their structures characterized by spectral analysis (Wu et al., 1999).
Anti-Allergic Effects : Total bakkenolides from Petasites tricholobus, which include bakkenolide IIIa, have been evaluated for their anti-allergic effects in ovalbumin-sensitized rats. The study showed a significant decrease in allergic reactions, suggesting potential for antiallergic drug development (Zhang, Wang, & Wang, 2011).
Quality Evaluation through LC : A liquid chromatography method was developed for evaluating Petasites tricholobus quality, which includes a simultaneous determination of major active bakkenolides like bakkenolide IIIa (Wang, Guo, & Wang, 2009).
Inflammatory Injury Amelioration : Bakkenolide-IIIa has been found to ameliorate lipopolysaccharide-induced inflammatory injury in human umbilical vein endothelial cells. It upregulated LINC00294, which suggests a potential role in preventing vascular inflammation (Xu et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[3a,4-dimethyl-4'-methylidene-7-(3-methylsulfanylprop-2-enoyloxy)-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] 2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6S/c1-7-14(2)21(26)30-20-19-17(29-18(25)10-11-31-6)9-8-15(3)23(19,5)13-24(20)16(4)12-28-22(24)27/h7,10-11,15,17,19-20H,4,8-9,12-13H2,1-3,5-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJFULOPSWJZSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(CCC(C2(CC13C(=C)COC3=O)C)C)OC(=O)C=CSC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


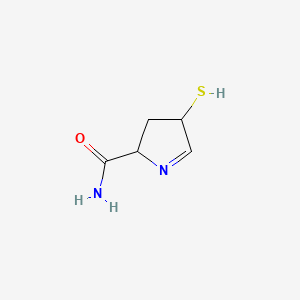

![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)
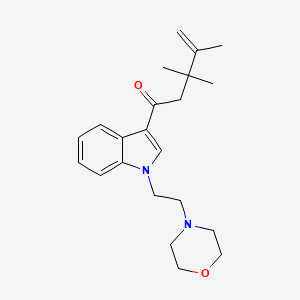

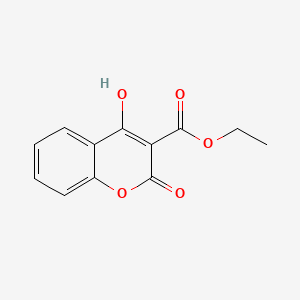
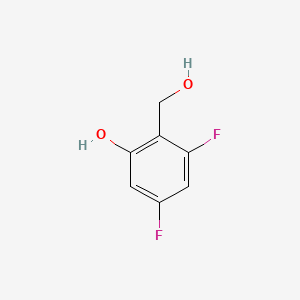
![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)